Cas no 1269233-00-2 (2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
-
- 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- BS-14922
- CS-0097660
- 1269233-00-2
- DB-098333
- SCHEMBL1494645
- DTXSID40679592
- (3-AMINO-2,5-DIFLUOROPHENYL)BORONIC ACID PINACOL ESTER
- 2,5-Difluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- MFCD22189455
- AKOS027254496
- (2,5-Difluoro)aniline-3-boronic acid pinacol ester
-
- MDL: MFCD22189455
- Inchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
- InChI Key: QKWVGDAAZHJCLH-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=CC=1B1OC(C)(C)C(C)(C)O1)F)N
Computed Properties
- Exact Mass: 255.1242152g/mol
- Monoisotopic Mass: 255.1242152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207001-100mg |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 100mg |
$107 | 2021-08-04 | |
| Chemenu | CM207001-250mg |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 250mg |
$160 | 2021-08-04 | |
| Chemenu | CM207001-1g |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 1g |
$368 | 2021-08-04 | |
| Alichem | A449040446-1g |
2,5-Difluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95% | 1g |
845.00 USD | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D898070-1g |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | ≥95% | 1g |
2,829.60 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG359-200mg |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 200mg |
961.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG359-50mg |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 50mg |
418.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG359-250mg |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 250mg |
3460CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZG359-100mg |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95+% | 100mg |
1441CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X11175-1g |
2,5-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1269233-00-2 | 95% | 1g |
¥2422.0 | 2024-07-18 |
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Suppliers
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Introduction to 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1269233-00-2)
2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, identified by the CAS number 1269233-00-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of aryl boronic acids derivatives, characterized by its unique structural features that include fluorine substituents and a boronic acid functionality. The presence of these elements not only imparts distinct electronic and steric properties but also opens up a wide array of potential applications in drug discovery and advanced material synthesis.
The fluorine atoms at the 2 and 5 positions of the benzene ring play a crucial role in modulating the reactivity and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their ability to enhance binding affinity to biological targets, improve pharmacokinetic profiles, and increase chemical resistance against degradation. In contrast, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety serves as a protective group for boronic acids, facilitating controlled reactions such as Suzuki-Miyaura cross-coupling without premature polymerization. This dual functionality makes 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline an invaluable intermediate in constructing complex molecular architectures.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in the development of novel pharmaceuticals. For instance, its boronic acid component enables efficient coupling with various aryl halides or triflates via palladium-catalyzed reactions, enabling the rapid construction of biaryl structures prevalent in many active pharmaceutical ingredients (APIs). The fluorine-labeled aniline derivative has been explored as a key building block in kinase inhibitors and other targeted therapies. Studies have demonstrated its role in generating high-affinity ligands that exhibit improved selectivity over off-target proteins.
The incorporation of fluorine into drug candidates has been extensively studied for its impact on metabolic stability and pharmacological efficacy. The electron-withdrawing nature of fluorine can enhance the lipophilicity of molecules while simultaneously reducing their susceptibility to enzymatic degradation. This property is particularly advantageous in prolonging the half-life of drugs and improving their bioavailability. In addition to pharmaceutical applications, 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown promise in materials science as a precursor for organic electronic devices. Its ability to form stable conjugated systems makes it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic materials.
The synthesis of 2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multi-step processes that require precise control over reaction conditions. The introduction of fluorine atoms often necessitates specialized synthetic routes to ensure high yields and purity. One common approach involves halogen-metal exchange followed by electrophilic aromatic substitution or cross-coupling reactions. The use of protected boronic acids is essential to prevent unwanted side reactions during synthesis. Recent innovations in catalytic systems have enabled more efficient and scalable production methods for this compound.
In academic research circles, 1269233-00-2 has been employed as a reference compound in various mechanistic studies involving transition metal catalysis. Its reactivity profile provides insights into the optimization of cross-coupling reactions under different conditions. For example, 1269233-00-2 has been used to investigate the influence of ligand design on reaction efficiency and selectivity when employed in Suzuki-Miyaura couplings. Such studies contribute to the broader understanding of boronic acid chemistry and its applications in medicinal synthesis.
The pharmaceutical industry has shown particular interest in fluorinated aniline derivatives due to their potential as therapeutic agents. Preclinical studies have demonstrated that compounds incorporating this scaffold exhibit favorable pharmacokinetic properties when tested in animal models. Researchers are actively exploring its utility as a scaffold for developing treatments against neurological disorders, cancer, and infectious diseases. The ability to modify both the aromatic core and the boronic acid functionality allows for extensive structural diversification, enabling tailoring of properties such as solubility, bioavailability, and target specificity.
From a commercial perspective, 1269233-00-2 is available from multiple chemical suppliers who specialize in fine chemicals and research compounds. Quality control measures are stringent to ensure consistency across batches, making it reliable for both academic research laboratories and industrial-scale applications. As demand for specialized intermediates grows, manufacturers are investing in greener synthetic routes to minimize environmental impact while maintaining high yields.
The future prospects for CAS No 1269233-00-2 appear promising as new methodologies continue to emerge that expand its utility across multiple disciplines. Advances in computational chemistry have also facilitated faster screening processes for identifying novel derivatives with enhanced properties through virtual screening techniques combined with experimental validation using this compound as a starting point.
1269233-00-2 (2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) Related Products
- 1231892-38-8(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 408492-25-1(2,5-Difluorophenylboronic acid pinacol ester)
- 939968-08-8(2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 939807-75-7(4-Amino-2,5-Difluorobenzeneboronic Acid Pinacol Ester)
- 1003575-43-6(3-Amino-4-fluorophenylboronic Acid Pinacol Ester)
- 876062-39-4(2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 303006-90-8(2-[2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 819057-45-9(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 819058-34-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1454690-50-6(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)